2-(Difluoromethoxy)-3-methylbenzaldehyde

Descripción

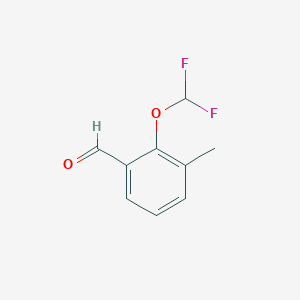

2-(Difluoromethoxy)-3-methylbenzaldehyde (molecular formula: C₉H₈F₂O₂, CID 71758303) is a benzaldehyde derivative featuring a difluoromethoxy (–OCHF₂) group at the 2-position and a methyl (–CH₃) group at the 3-position of the aromatic ring . The aldehyde functional group at the para position relative to the difluoromethoxy substituent renders this compound reactive in condensation and nucleophilic addition reactions. Key structural identifiers include:

- SMILES: CC1=C(C(=CC=C1)C=O)OC(F)F

- InChIKey: CKTJQNDIMLYYDS-UHFFFAOYSA-N

- Molecular weight: 186.15 g/mol

The difluoromethoxy group imparts electron-withdrawing effects, influencing both electronic properties and chemical reactivity, while the methyl group enhances lipophilicity compared to polar substituents like methoxy (–OCH₃) .

Propiedades

IUPAC Name |

2-(difluoromethoxy)-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-6-3-2-4-7(5-12)8(6)13-9(10)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTJQNDIMLYYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-3-methylbenzaldehyde typically involves the introduction of the difluoromethoxy group onto a benzaldehyde derivative. One common method involves the reaction of 3-methylbenzaldehyde with difluoromethyl ether in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and the use of an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

2-(Difluoromethoxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethoxy group.

Major Products

Oxidation: 2-(Difluoromethoxy)-3-methylbenzoic acid.

Reduction: 2-(Difluoromethoxy)-3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Overview

2-(Difluoromethoxy)-3-methylbenzaldehyde is an organic compound notable for its unique difluoromethoxy and methyl substituents on a benzaldehyde core. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential as a versatile building block and its unique chemical properties.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can undergo various reactions:

- Oxidation : Converts to 2-(Difluoromethoxy)-3-methylbenzoic acid.

- Reduction : Forms 2-(Difluoromethoxy)-3-methylbenzyl alcohol.

- Substitution Reactions : The difluoromethoxy group can be replaced by nucleophiles such as amines or thiols under basic conditions.

Research has indicated that this compound may exhibit biological activity, particularly in modulating enzyme functions. Its structural features allow it to interact with biomolecules effectively, making it a candidate for drug development aimed at enzyme inhibition .

Medicinal Chemistry

The compound is explored for its potential use in drug design, particularly as an allosteric modulator of hemoglobin. Such compounds can enhance tissue oxygenation, which is critical in treating conditions related to oxygen deficiency . The ability to modify the compound's structure allows researchers to tailor its properties for specific therapeutic targets.

Material Science

In material science, this compound is investigated for its application in developing specialty chemicals and materials. Its unique chemical properties make it suitable for creating advanced materials with specific functionalities .

Case Study 1: Enzyme Inhibition

A study examined the potential of this compound as an inhibitor of specific metalloenzymes involved in fungal growth. The compound demonstrated significant inhibitory effects, suggesting its utility in developing new antifungal agents .

Case Study 2: Drug Development

Research focused on synthesizing derivatives of this compound aimed at enhancing its bioavailability and therapeutic efficacy. Modifications to the difluoromethoxy group were found to improve interaction with target enzymes, leading to increased potency in biological assays .

Mecanismo De Acción

The mechanism of action of 2-(Difluoromethoxy)-3-methylbenzaldehyde involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can be exploited in drug design to improve the bioavailability of therapeutic agents. The compound may also interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position and Functional Group Effects

Compound A : 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1)

- Substituents : Difluoromethoxy at 4-position, methoxy at 3-position.

- Molecular weight : 188.13 g/mol.

- Key differences : The methoxy group at position 3 increases polarity (TPSA = 35.5 Ų) compared to the methyl group in the target compound, reducing lipophilicity (log P ~1.8 vs. ~2.5 for the target compound). This lowers blood-brain barrier (BBB) permeability .

Compound B : 2-Fluoro-3-methoxybenzaldehyde (CAS 103438-88-6)

- Substituents : Fluoro at 2-position, methoxy at 3-position.

- Molecular weight : 154.12 g/mol.

- Key differences: The absence of the difluoromethoxy group reduces electron-withdrawing effects, while the methoxy group further increases polarity (TPSA = 35.5 Ų).

Compound C : 2-[2-(Difluoromethoxy)benzylidene]-benzo[b]thiophen-3(2H)-one 1,1-dioxide

Actividad Biológica

Overview

2-(Difluoromethoxy)-3-methylbenzaldehyde is an organic compound characterized by a difluoromethoxy group and a methyl group attached to a benzaldehyde core. Its unique structure suggests potential biological activities that merit investigation. This article explores its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.

The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution. The aldehyde group can be oxidized to form 2-(Difluoromethoxy)-3-methylbenzoic acid or reduced to yield 2-(Difluoromethoxy)-3-methylbenzyl alcohol. The difluoromethoxy group enhances the compound’s lipophilicity, which may improve its bioavailability in biological systems.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The lipophilic nature of the difluoromethoxy group allows it to penetrate biological membranes effectively. It is hypothesized that this compound may interact with enzymes or receptors, modulating their activity through both covalent and non-covalent interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with electron-withdrawing groups can enhance antibacterial activity against strains like Escherichia coli and Klebsiella pneumoniae. The presence of fluorine substituents has been linked to improved efficacy against resistant bacterial strains .

Antitumor Activity

There is emerging evidence suggesting that compounds with similar structural features possess antitumor properties. For example, studies have reported that certain benzaldehyde derivatives demonstrate cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The ability of these compounds to induce apoptosis in malignant cells has been noted in several studies .

Inflammatory Response Modulation

The anti-inflammatory potential of this compound is another area of interest. Similar compounds have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. Selective inhibitors have shown promise in reducing inflammation without significant gastrointestinal side effects associated with traditional NSAIDs .

Case Studies

- Antibacterial Efficacy : A study evaluated various substituted benzaldehydes for their antibacterial activity against multidrug-resistant strains of Pseudomonas aeruginosa. Compounds with difluoromethoxy groups exhibited enhanced activity, suggesting a structure-activity relationship that favors such substitutions .

- Antitumor Activity : In vitro assays demonstrated that certain derivatives of benzaldehyde significantly inhibited the growth of MDA-MB-231 breast cancer cells. This effect was attributed to the induction of apoptosis via mitochondrial pathways .

- Inflammation Studies : A comparative analysis of several benzaldehyde derivatives showed that those with difluoromethoxy substitutions had higher selectivity indices for COX-2 inhibition compared to traditional anti-inflammatory drugs like diclofenac, indicating potential for therapeutic use in inflammatory diseases .

Research Findings Summary Table

Q & A

Q. What are the common synthetic routes for 2-(Difluoromethoxy)-3-methylbenzaldehyde, and how can purity be ensured during synthesis?

The synthesis typically involves electrophilic substitution or functional group interconversion. A validated route may include:

- Friedel-Crafts alkylation : Introducing the difluoromethoxy group via reaction with difluoromethylating agents (e.g., ClCF₂O−) on a pre-functionalized benzaldehyde scaffold .

- Oxidative methods : Controlled oxidation of 2-(difluoromethoxy)-3-methylbenzyl alcohol using mild oxidizing agents like MnO₂ to avoid overoxidation .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC to isolate the compound. Purity is confirmed via HPLC (≥98% by area normalization) and NMR (absence of residual alcohol or oxidation byproducts) .

Q. How is the structural identity of this compound confirmed in academic research?

A multi-technique approach is employed:

- NMR spectroscopy : ¹⁹F NMR confirms the presence of the difluoromethoxy group (δ ~ -80 to -85 ppm, split due to coupling with adjacent protons). ¹H NMR identifies the aldehyde proton (δ ~10 ppm) and methyl group (δ ~2.3 ppm) .

- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass (C₉H₇F₂O₂: 200.0358 g/mol) .

- FT-IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C-F (~1100–1200 cm⁻¹) are key markers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiling using chromatographic data?

Discrepancies often arise from co-eluting peaks or matrix interference. To address this:

- Orthogonal methods : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ion-pair chromatography to separate polar impurities (e.g., sulfoxides or sulfones) .

- Spiking experiments : Introduce synthetic impurity standards (e.g., overoxidized sulfone derivatives) to confirm retention times .

- LC-MS/MS : Use tandem mass spectrometry to differentiate isobaric impurities based on fragmentation patterns .

Q. What experimental strategies minimize byproduct formation during the synthesis of this compound?

Key strategies include:

- Temperature control : Maintain reaction temperatures below 50°C during difluoromethoxy group introduction to prevent thermal decomposition .

- Catalyst optimization : Use Lewis acids (e.g., BF₃·Et₂O) in stoichiometric amounts to enhance regioselectivity and reduce side reactions .

- In situ monitoring : Employ inline FT-IR or Raman spectroscopy to detect intermediates and terminate reactions before overoxidation occurs .

Q. How can computational chemistry aid in predicting reaction pathways for fluorinated benzaldehyde derivatives?

- DFT calculations : Model transition states to predict regioselectivity during electrophilic substitution (e.g., Fukui indices for aromatic reactivity) .

- Molecular docking : Assess steric and electronic effects of the difluoromethoxy group on binding interactions in drug discovery applications .

- Solvent effects : Use COSMO-RS simulations to optimize solvent systems for crystallization or extraction .

Q. What stability challenges arise when storing this compound, and how are they mitigated?

- Hydrolysis risk : The aldehyde group is prone to hydration. Store under anhydrous conditions (desiccator, argon atmosphere) .

- Light sensitivity : Protect from UV light using amber glassware to prevent radical-mediated degradation of the difluoromethoxy group .

- Long-term stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC for degradation products like 3-methylbenzoic acid .

Q. How do researchers validate synthetic methods for scalability in fluorinated compound production?

- DoE (Design of Experiments) : Optimize parameters (e.g., reagent stoichiometry, solvent volume) using response surface methodology .

- Kinetic profiling : Identify rate-limiting steps (e.g., difluoromethoxy group installation) and adjust mixing efficiency or catalyst loading .

- Pilot-scale trials : Validate purity and yield consistency at 10–100 g scales before transitioning to industrial partners .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.